5-Bromo-4-chloro-2-methoxyphenol

Chemical Purity Quality Control Organic Synthesis

5-Bromo-4-chloro-2-methoxyphenol (CAS: 86735-02-6) is a halogenated phenol with the molecular formula C7H6BrClO2 and a molecular weight of 237.48 g/mol. It is characterized by a phenol ring with three distinct substituents: a methoxy group at the 2-position, a chlorine atom at the 4-position, and a bromine atom at the 5-position.

Molecular Formula C7H6BrClO2
Molecular Weight 237.48 g/mol
CAS No. 86735-02-6
Cat. No. B3290763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-methoxyphenol
CAS86735-02-6
Molecular FormulaC7H6BrClO2
Molecular Weight237.48 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1O)Br)Cl
InChIInChI=1S/C7H6BrClO2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3
InChIKeyVKLVRYBRBRMDCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-2-methoxyphenol (CAS 86735-02-6): A Tri-Substituted Phenol Intermediate for Regioselective Synthesis


5-Bromo-4-chloro-2-methoxyphenol (CAS: 86735-02-6) is a halogenated phenol with the molecular formula C7H6BrClO2 and a molecular weight of 237.48 g/mol [1]. It is characterized by a phenol ring with three distinct substituents: a methoxy group at the 2-position, a chlorine atom at the 4-position, and a bromine atom at the 5-position [1]. This specific arrangement creates a unique electronic and steric environment on the aromatic ring, making it a versatile building block for further chemical transformations, particularly those requiring regioselective control in cross-coupling reactions .

Why Substituting 5-Bromo-4-chloro-2-methoxyphenol for Other Halogenated Phenols Compromises Synthetic Outcomes


Substituting 5-Bromo-4-chloro-2-methoxyphenol with other halogenated phenols is not a viable option in many research applications due to the critical impact of its specific substitution pattern on reactivity. The presence of both bromine and chlorine atoms on the same ring provides a platform for orthogonal, sequential cross-coupling reactions. The electronic effects of the methoxy group in conjunction with these halogens dictate the regioselectivity of electrophilic aromatic substitution and metal-catalyzed transformations. Using a mono-halogenated analog like 5-bromo-2-methoxyphenol (CAS 37942-01-1) or 4-chloro-2-methoxyphenol (CAS 16743-41-0) would remove one of these synthetic handles, thereby preventing the construction of more complex, diversely functionalized molecular architectures . The following quantitative evidence, while limited in direct comparative data, underscores the unique chemical properties that necessitate its specific use.

Quantitative Evidence Guide for 5-Bromo-4-chloro-2-methoxyphenol (86735-02-6) Selection


Comparative Purity Specifications of 5-Bromo-4-chloro-2-methoxyphenol from Reputable Vendors

The minimum purity specification for 5-Bromo-4-chloro-2-methoxyphenol from multiple commercial suppliers is 95% . This is a common but critical benchmark for research-grade halogenated phenols used as intermediates. For comparison, a closely related analog, 5-bromo-2-methoxyphenol (CAS 37942-01-1), is available with a higher certified purity of 98% from some vendors . While 5-Bromo-4-chloro-2-methoxyphenol does not claim a higher purity than its analog, its specified 95% purity is consistently reported and is sufficient for most standard synthetic applications where subsequent purification is expected. This data point is essential for procurement, allowing users to select a compound with a verifiable baseline quality.

Chemical Purity Quality Control Organic Synthesis

Unique Substitution Pattern Enables Orthogonal Cross-Coupling Reactivity

The defining feature of 5-Bromo-4-chloro-2-methoxyphenol is its unique 2-methoxy-4-chloro-5-bromo substitution pattern. This specific arrangement is not found in its closest analogs, such as 5-bromo-2-methoxyphenol (CAS 37942-01-1) or 4-chloro-2-methoxyphenol (CAS 16743-41-0) [1]. This structural difference is functionally critical. The presence of both a bromine and a chlorine atom on the same aromatic ring provides two distinct and orthogonal synthetic handles. This allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) that are impossible with mono-halogenated analogs. While no direct kinetic or yield data comparing the compound to its analogs was found, the structural data provides a class-level inference that its unique halogen arrangement confers a distinct synthetic advantage for building complex molecules .

Synthetic Chemistry Cross-Coupling Regioselectivity

Potential as a Cancer Stem Cell Inhibitor Identified in High-Throughput Screening

In a high-throughput screening (HTS) assay (PubChem AID: 504535) designed to identify inhibitors of cancer stem cells, 5-Bromo-4-chloro-2-methoxyphenol was identified as an active compound [1]. The assay measured cell-based luminescence, and the compound was among 26 actives out of 45 tested compounds [1]. While a precise IC50 value for this specific compound was not located in the public data, the assay summary indicates that 6 compounds in the set exhibited activity ≤ 1 µM, and the target compound was part of this active set [1]. This is a notable finding when compared to the numerous structurally similar halogenated phenols that were likely screened but not reported as active. This suggests a preliminary, but quantifiable, differentiation in a therapeutically relevant area.

Cancer Research Stem Cell Biology High-Throughput Screening

Optimal Research and Industrial Applications for 5-Bromo-4-chloro-2-methoxyphenol (86735-02-6)


Synthesis of Complex Molecules via Sequential Cross-Coupling

The primary application for 5-Bromo-4-chloro-2-methoxyphenol is as a difunctionalized building block in multi-step organic synthesis. Its orthogonal bromine and chlorine substituents allow for two sequential, chemoselective cross-coupling reactions to install different molecular fragments onto the phenolic core. This is a critical advantage over mono-halogenated analogs for constructing complex, polysubstituted aromatic architectures common in pharmaceuticals and advanced materials .

Intermediate in the Manufacture of PDE4 or Hsp90 Inhibitors

Patent literature suggests that 5-Bromo-4-chloro-2-methoxyphenol is a relevant intermediate in the synthesis of certain pharmaceutically active compounds, including inhibitors of phosphodiesterase 4 (PDE4) and heat shock protein 90 (Hsp90) . While it is not the active pharmaceutical ingredient (API) itself, its unique halogenation pattern makes it a valuable precursor for introducing specific functionality into these complex drug candidates. Researchers developing or scaling up syntheses of these inhibitor classes would specifically require this compound.

Hit Validation in Cancer Stem Cell Research

Based on its activity in a high-throughput screen for cancer stem cell inhibitors , this compound is a suitable tool compound for researchers focused on validating this novel mechanism of action. Its use in follow-up studies could help confirm target engagement and explore the structure-activity relationship (SAR) around the halogenated phenol core for this specific biological activity. It serves as a starting point for medicinal chemistry optimization in this niche but high-value area.

Technical Documentation Hub

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